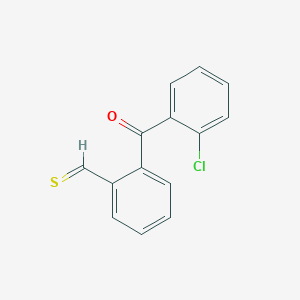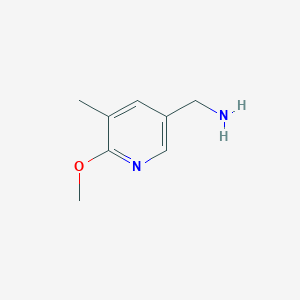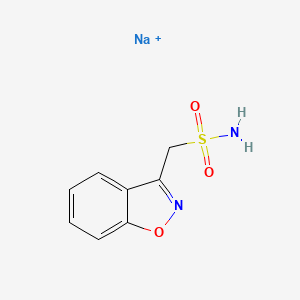
N-(2-(Methylthio)phenyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Methylthio)phenyl)thietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thietan-3-amine core substituted with a 2-(methylthio)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)phenyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-(methylthio)phenyl halides with thietan-3-amine. This reaction typically requires the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Another method involves the cyclization of 2-(methylthio)phenylthiourea with 1,3-dihaloalkanes in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired thietane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production typically requires the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylthio)phenyl)thietan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; typically performed in anhydrous ether under reflux conditions.
Substitution: Alkyl halides; typically performed in the presence of a base like sodium hydride in an aprotic solvent like DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
N-(2-(Methylthio)phenyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Methylthio)phenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing thietane ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular processes, including apoptosis and cell signaling pathways . Additionally, the compound’s amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the 2-(methylthio)phenyl substitution.
2-(Methylthio)phenylamine: Lacks the thietane ring but contains the 2-(methylthio)phenyl group.
Thietane-3-thiol: Contains a thiol group instead of an amino group in the thietane ring.
Uniqueness
N-(2-(Methylthio)phenyl)thietan-3-amine is unique due to the combination of the thietane ring and the 2-(methylthio)phenyl group. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H13NS2 |
|---|---|
Molecular Weight |
211.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H13NS2/c1-12-10-5-3-2-4-9(10)11-8-6-13-7-8/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
WBOZEEAXWHBUTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13000659.png)
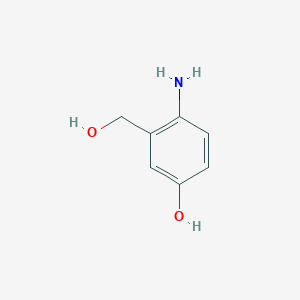
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)


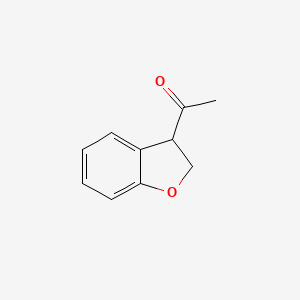
![Isothiazolo[4,5-b]pyridin-3-amine](/img/structure/B13000690.png)
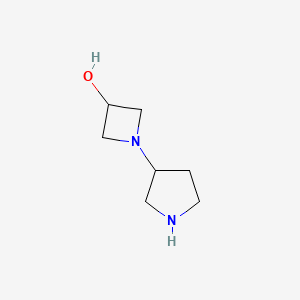
![Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B13000697.png)

